molecular formula C16H13ClFN3O3S B5417016 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide

Cat. No. B5417016
M. Wt: 381.8 g/mol
InChI Key: LGKYPYWMTRSMKB-UHFFFAOYSA-N
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Description

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide is a compound that features in the research for its potential pharmacological activities. Its synthesis and analysis are crucial for understanding its chemical and physical properties, which can lead to applications in various scientific fields.

Synthesis Analysis

The synthesis of similar compounds involving the 1,3,4-oxadiazole moiety typically involves cyclization reactions with carbon disulfide in ethanolic potassium hydroxide, yielding compounds with significant yields. These synthetic routes provide a foundation for the synthesis of this compound by potentially modifying starting materials or reaction conditions to incorporate the specific fluorobenzenesulfonamide functionality (Purushotham & Poojary, 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds containing the oxadiazole moiety can be performed using techniques such as mass spectrometry, FT-IR, 1H- and 13C-NMR spectroscopy, and single crystal X-ray diffraction studies. These methods help in confirming the structure, identifying functional groups, and understanding the spatial arrangement of molecules. For instance, the structural confirmation of a synthesized oxadiazole compound was supported by NMR, IR, and mass spectral studies, and its molecular structure was elucidated through single crystal X-ray diffraction, showing the compound belongs to the monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S/c1-10(21-25(22,23)12-8-6-11(18)7-9-12)16-19-15(20-24-16)13-4-2-3-5-14(13)17/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKYPYWMTRSMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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